(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one features a unique spirocyclic framework (1,9-dioxa-4-azaspiro[5.5]undecane) fused to a propenone backbone substituted with a furan-2-yl group.
Properties
IUPAC Name |
(E)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(4-3-13-2-1-8-19-13)16-7-11-20-15(12-16)5-9-18-10-6-15/h1-4,8H,5-7,9-12H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZYOIPSBEGSD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12CN(CCO2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The prop-2-en-1-one moiety can be reduced to form corresponding alcohols or alkanes.
Substitution: The spirocyclic amine can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the prop-2-en-1-one moiety may produce alcohols or alkanes.
Scientific Research Applications
(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and functional comparisons with related compounds:
Structural and Functional Insights
Spirocyclic Systems: The target compound’s 1,9-dioxa-4-azaspiro[5.5]undecane system introduces conformational rigidity compared to non-spiro chalcones (e.g., compound in ). This rigidity may enhance binding specificity to biological targets, as seen in diazaspiro derivatives (e.g., compound 13 ).
Furan and Enone Motifs: The furan-2-yl group in the target compound is electron-rich, similar to the trifluoromethyl-furan in compound 7a . However, the lack of electron-withdrawing groups (e.g., CF₃) may reduce electrophilicity, altering reactivity in biological systems. The α,β-unsaturated ketone (enone) is a common feature in chalcones (e.g., ), enabling Michael addition reactions with biological nucleophiles (e.g., thiols in enzymes).
Synthetic Challenges :
- The spirocyclic framework likely requires specialized synthetic steps, such as ring-closing metathesis or acid-catalyzed cyclization, contrasting with simpler chalcone syntheses (e.g., Claisen-Schmidt in ).
Biological Activity
The compound (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one features a unique spirocyclic structure that combines a furan moiety with a prop-2-en-1-one group. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's IUPAC name is (E)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-(furan-2-yl)prop-2-en-1-one, and it has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molar Mass | 277.32 g/mol |
| CAS Number | 1421586-68-6 |
| InChI | InChI=1S/C15H19NO4/c17... |
| Storage Conditions | Room Temperature |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The spirocyclic structure may facilitate binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and spirocyclic compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research into related compounds has demonstrated potential anticancer effects, particularly through apoptosis induction in cancer cells. The presence of the furan ring is often associated with enhanced cytotoxicity against tumor cells, making this compound a candidate for further investigation in cancer therapy.
Study 1: Antimicrobial Efficacy
A study conducted on a series of furan-containing compounds revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics against resistant strains of Staphylococcus aureus and Candida albicans. The compound could potentially follow similar trends based on its structural analogs.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on spirocyclic compounds demonstrated that they could induce cell cycle arrest and apoptosis in various cancer cell lines. The specific pathways involved include the modulation of Bcl-2 family proteins and activation of caspases, suggesting that this compound may exhibit similar mechanisms.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Low MIC values against resistant strains |
| Anticancer Activity | Induction of apoptosis in cancer cell lines |
| Mechanism Insights | Interaction with key metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
